2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-ethoxyphenyl)acetamide” is a complex organic molecule. It has a molecular formula of C23H22ClN7OS and an average mass of 479.985 Da .
Synthesis Analysis
While specific synthesis details for this exact compound were not found, similar compounds have been synthesized through reactions involving hydrazonoyl halides . The synthesis of related compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a triazolo[4,5-d]pyrimidine core, a chlorobenzyl group, a thioacetamide group, and an ethoxyphenyl group . The 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .
Physical And Chemical Properties Analysis
The compound is a yellow solid with a melting point of 328–330 °C . Its IR spectrum shows peaks at 3,375, 3,100 (2NH), and 1,701 (C=O). Its 1H NMR (DMSO-d6) spectrum shows various peaks, including δ = 7.18–7.69 (m, 12H, Ar–H), 7.71 (s, 1H, pyridine-H), 8.21 (s, 1H, = CH), and 11.80 (br.s, 2H, 2NH, D2O-exchangeable) .
Scientific Research Applications
Synthesis of Pharmaceutically Active Compounds
The [1,2,3]triazolo[4,5-d]pyrimidine derivatives, to which our compound belongs, are recognized for their potential as pharmaceutically active compounds . The synthesis process of these derivatives is crucial as they can lead to the development of new medications.
Development of Anticancer Agents
Some derivatives of the [1,2,3]triazolo[4,5-d]pyrimidine ring system have been evaluated for their antiproliferative activities against various human cancer cell lines . This suggests that our compound could be a candidate for further research in cancer treatment.
Inhibition of Enzymatic Activity
The [1,2,3]triazolo[4,5-d]pyrimidine scaffold has been used to design inhibitors for enzymes like LSD1, which play a role in epigenetic regulation . These inhibitors can be significant for treating diseases where epigenetic factors are involved.
Designing New LSD1 Inhibitors
Continuing from the previous point, the compound has been part of the design for new classes of LSD1 inhibitors. LSD1 is a target for drug development in various diseases, including certain types of cancer .
Creation of Molecular Libraries
Derivatives of [1,2,3]triazolo[4,5-d]pyrimidine are considered privileged scaffolds in medicinal chemistry. They are often used to create molecular libraries that serve as leads for drug discovery .
Exploration of Complex Molecule Synthesis
The compound’s ring system is an example of a complex molecular structure that can be synthesized through atom-economical and environmentally benign processes . This is important for the sustainable production of pharmaceuticals.
Future Directions
The compound and its related structures have potential for further exploration in medicinal chemistry due to their demonstrated biological activities . Future research could focus on optimizing the synthesis process, exploring the compound’s reactivity with various reagents, and investigating its potential therapeutic applications.
Mechanism of Action
Target of Action
Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been reported to inhibit usp28 , a ubiquitin-specific protease. USP28 is involved in the regulation of various cellular processes, including cell cycle progression and DNA damage response .
Mode of Action
The compound likely interacts with its target through reversible binding . The binding may directly affect the protein levels of the target, leading to changes in the target’s activity . The exact mode of action for this specific compound requires further investigation.
Result of Action
Related compounds have been shown to inhibit cell proliferation and induce cell cycle arrest . Additionally, one study found that a similar compound could significantly inhibit colony formation, increase cellular ROS levels, suppress EGFR expression, and induce apoptosis in PC3 cells .
properties
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN6O2S/c1-2-30-17-6-4-3-5-16(17)25-18(29)12-31-21-19-20(23-13-24-21)28(27-26-19)11-14-7-9-15(22)10-8-14/h3-10,13H,2,11-12H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHJZNFOWOJBOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.